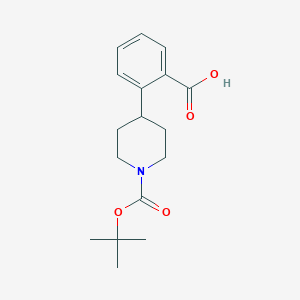

2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid

Beschreibung

2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid (CAS: 170838-26-3) is a synthetic intermediate widely used in pharmaceutical and organic chemistry. Its molecular formula is C₁₇H₂₃NO₄, with a molecular weight of 305.37 g/mol . The compound features a benzoic acid moiety linked to a tert-butoxycarbonyl (BOC)-protected piperidine ring at the ortho position. The BOC group enhances solubility and stability during synthetic processes, making this compound a versatile building block for drug discovery, particularly in kinase inhibitor synthesis and PROTAC (proteolysis-targeting chimera) development .

Eigenschaften

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-8-12(9-11-18)13-6-4-5-7-14(13)15(19)20/h4-7,12H,8-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKPUCNATSURJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627024 | |

| Record name | 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170838-26-3 | |

| Record name | 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid typically involves the following steps:

Formation of Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate starting materials.

Introduction of Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of the piperidine ring.

Attachment of Benzoic Acid Moiety: The benzoic acid moiety is then attached to the piperidine ring through a coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Batch Processing: Conducting the synthesis in large reactors with controlled temperature and pressure.

Continuous Flow Processing: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid is , with a molecular weight of approximately 305.37 g/mol. The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility in organic solvents.

Intermediate in Pharmaceutical Synthesis

One of the primary applications of this compound is as an intermediate in the synthesis of ampreloxetine, a norepinephrine reuptake inhibitor used for treating conditions like neurogenic orthostatic hypotension. The synthesis process involves several steps where this compound serves as a crucial building block, facilitating the formation of the desired pharmacologically active compounds .

Synthesis Pathway Overview

- Step 1: Reaction with alkali metal hydroxide to form a carboxylate.

- Step 2: Ammonia reagent addition to yield an amide.

- Step 3: Reduction to form the final ampreloxetine structure.

This multi-step synthesis highlights the compound's utility in generating complex molecules necessary for therapeutic applications.

Role in PROTAC Development

Another significant application of this compound is its use as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) technology. PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, offering a novel approach to drug discovery.

Importance of Linkers in PROTACs

- Structural Flexibility: The semi-flexible nature of this linker allows for optimal spatial orientation between the E3 ligase and the target protein, enhancing the efficacy of the degradation process.

- Drug-like Properties: Incorporating this compound into PROTAC designs can improve pharmacokinetic properties, making it more suitable for therapeutic use .

Bioconjugation Applications

The compound's carboxylic acid functionality enables its use in bioconjugation reactions. It can be linked to various biomolecules such as peptides or antibodies, facilitating targeted delivery systems for drugs or imaging agents. This application is particularly relevant in developing precision medicine strategies where specific targeting is crucial for efficacy and safety.

Case Studies and Research Insights

Recent studies have demonstrated the effectiveness of using this compound as a linker in various PROTACs aimed at degrading specific cancer-related proteins. These studies often focus on optimizing linker length and flexibility to achieve maximal degradation efficiency while minimizing off-target effects.

| Study | Target Protein | Linker Used | Outcome |

|---|---|---|---|

| Study A | BCR-ABL | Boc-piperidine | Significant degradation observed |

| Study B | MYC | Boc-piperidine | Enhanced selectivity and potency |

Wirkmechanismus

The mechanism of action of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The semi-flexible nature of the linker allows for optimal orientation and interaction between the target protein and the E3 ligase, enhancing the efficacy of protein degradation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a family of BOC-protected piperidine-benzoic acid derivatives. Below is a detailed comparison with key analogs, focusing on structural variations, physicochemical properties, and applications.

Table 1: Comparative Analysis of Analogous Compounds

Structural and Functional Differences

Substitution Position :

- The ortho-substituted benzoic acid in the parent compound (170838-26-3) offers steric hindrance, influencing binding specificity in kinase targets .

- The para-substituted analog (149353-75-3) facilitates conjugation reactions due to reduced steric effects .

Linker Groups: Ether-linked derivatives (e.g., 3-{[1-BOC-piperidin-4-yl]oxy}benzoic acid) improve solubility but may reduce metabolic stability compared to direct linkages .

Substituent Effects :

- The trifluoromethyl group in 1204331-27-0 increases lipophilicity and resistance to oxidative metabolism, making it suitable for blood-brain barrier penetration .

- Methylene-linked derivatives (e.g., 799283-53-7) provide conformational flexibility, critical for accommodating active-site variations in enzymes .

Biologische Aktivität

2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including norepinephrine reuptake inhibitors like ampreloxetine. Understanding its biological activity is crucial for developing therapeutic agents and exploring its applications in drug discovery.

- Molecular Formula : C17H23NO4

- Molecular Weight : 305.37 g/mol

- Structure : The compound consists of a benzoic acid moiety linked to a piperidine ring that is tert-butoxycarbonyl protected.

Biological Activities

Research indicates that derivatives of benzoic acid, including this compound, exhibit a range of biological activities:

1. Proteostasis Modulation

Recent studies have shown that benzoic acid derivatives can enhance the activity of key protein degradation systems, specifically the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). In cell-based assays, compounds similar to this compound have been found to significantly activate cathepsins B and L, enzymes involved in protein degradation and cellular homeostasis .

2. Anticancer Potential

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated that certain benzoic acid derivatives can inhibit cell growth in cancer types such as Hep-G2 (hepatocellular carcinoma) and A2058 (melanoma), suggesting potential applications in cancer therapy .

3. Neuroprotective Effects

Research on related compounds indicates that they may possess neuroprotective properties, potentially through the modulation of neuroinflammatory pathways. This suggests a therapeutic avenue for treating neurodegenerative diseases .

Case Studies

Several studies have evaluated the biological activity of benzoic acid derivatives:

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Activation : The compound may act as an allosteric modulator or direct activator of proteolytic enzymes such as cathepsins, enhancing their activity in protein degradation pathways .

- Cell Signaling Pathways : It may influence signaling pathways related to cell survival, apoptosis, and autophagy, contributing to its anticancer effects .

- Inflammatory Modulation : By affecting inflammatory mediators, it could provide neuroprotective benefits in neurodegenerative conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.